molecular formula C12H12FNO B2376060 3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one CAS No. 124907-00-2

3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one

Cat. No.: B2376060
CAS No.: 124907-00-2
M. Wt: 205.232
InChI Key: GWAUOKDKFYGIGM-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one is a chemical compound with the molecular formula C12H12FNO . It is a versatile intermediate used in the synthesis of a variety of chemical products .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexenone ring with a fluorophenylamino group attached . The exact 3D structure is not provided in the search results.

Scientific Research Applications

Synthesis and Reactivity

Synthesis of Tetrahydroindazolones from Cyclic Enaminones
Functionalized cyclic enaminones, like 3-N-(aryl)amino-cyclohex-2-en-1-ones, have been synthesized and their reactivity explored. For instance, the reaction of these enaminones with carbon disulfide, followed by methylation or treatment with isothiocyanates, leads to the formation of tetrahydroindazol-4(5H)one and 7-thione derivatives. These compounds, which are structurally related to 3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one, have potential applications in the synthesis of bioactive molecules and offer insights into the reactivity of similar cyclic enaminones (Ashry, Awad, & Bdeewy, 2019).

Formation of 3-Aminophenols from Cyclohexane-1,3-diones
Studies on the formation of 3-aminophenols from cyclohexane-1,3-diones reveal the reactivity of compounds like this compound. The transformations involve halogenating agents and DBU, indicating a pathway for functional group modification and potential applications in synthetic chemistry (Szymor-Pietrzak et al., 2020).

Vibrational and Electronic Structure

DFT Study of Unnatural Amino Acid
Density Functional Theory (DFT) studies on unnatural amino acids, like 3-amino-3-(4-fluorophenyl)propionic acid, provide valuable insights into the vibrational and electronic structure of related compounds. This research helps understand the intra- and intermolecular interactions, potentially offering a framework for understanding the properties of this compound (Pallavi & Tonannavar, 2020).

Studies on Optically Pure Compounds for Molecular Recognition
Research on optically pure compounds like 2-(quinolin-8-yloxy)cyclohexan-1-ol highlights the potential for molecular recognition and chiral discrimination. These studies, focusing on the interactions and recognition of enantiomers, can be relevant to understanding the stereochemical aspects and binding properties of related compounds, such as this compound (Khanvilkar & Bedekar, 2018).

Synthesis of Fluorinated Amino-Heterocyclic Compounds
The synthesis of new fluorinated amino-heterocyclic compounds bearing aryl moieties showcases the versatility of fluorinated compounds in medicinal chemistry. These compounds, due to the presence of fluorine, exhibit notable antimicrobial activities, suggesting potential applications for related fluorinated compounds like this compound (Bawazir & Abdel-Rahman, 2018).

Crystal Structure and Molecular Conformation Studies
Detailed crystal structure and molecular conformation studies of fluorophenyl derivatives provide a deep understanding of the spatial arrangement and interactions of such molecules. This knowledge can be crucial for designing and synthesizing derivatives of this compound with specific properties (Mohandas et al., 2019).

Properties

IUPAC Name

3-(2-fluoroanilino)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-11-6-1-2-7-12(11)14-9-4-3-5-10(15)8-9/h1-2,6-8,14H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAUOKDKFYGIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Fluoroaniline (10 g) and cyclohexane-1,3-dione (10 g) were heated together under nitrogen at 120° for 1 h. The cooled mixture was triturated with ether and filtered to give the title compound (14.8 g), m.p. 116°-118°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

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